5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to a class of benzothiazole derivatives. This compound is characterized by its unique molecular structure, which includes a methoxy group, a benzothiazole moiety, and a pyran-2-carboxamide framework. Such compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties.
This compound can be sourced from various chemical suppliers and databases, including ChemDiv and PubChem, which provide detailed information on its structure, synthesis, and potential applications. It is typically available for research purposes in small quantities.
5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is classified under the category of heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It is also categorized as an amide due to the carboxamide functional group.
The synthesis of 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide generally involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates.
The molecular formula for 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is . The compound features:
The compound's structural data can be represented using various notations:
Cc(cc1)cc(SC2=NC=C3NC(c(cc4)ccc4OC)=O)c1N2C3=O
InChI=1S/C16H15N3O3S/c1-10(17)12-6-8(7-13(12)22)14(21)20-15(19)18-16(23)24/h6-7H,1H3,(H,19,20)(H,21,22)(H,23)/t10-,12-,14-,15-/m0/s1
5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can participate in various chemical reactions:
These reactions are typically performed under controlled laboratory conditions using reagents that facilitate selective transformations while minimizing side reactions.
The mechanism of action for 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in biological systems may involve:
Research into similar compounds suggests potential interactions with targets such as kinases or phosphatases that play crucial roles in cell proliferation and survival.
5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is expected to exhibit:
The compound's stability and reactivity can be influenced by factors such as pH and temperature. Its functional groups suggest it may undergo typical organic reactions like oxidation and substitution.
5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide holds promise in various scientific fields:
Research continues to explore its full potential across these domains, making it a subject of interest for future studies in drug discovery and material innovation.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: